For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Activity of Tomatidine
This document provides a comprehensive overview of the steroidal alkaloid tomatidine, focusing on its chemical structure, biosynthetic origins, and key biological activities. It includes quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and development.
Core Chemical Structure of Tomatidine
Tomatidine is the aglycone, or non-carbohydrate portion, of the glycoalkaloid α-tomatine, which is found in the stems and leaves of tomato plants (Solanum lycopersicum), as well as in the fruit of unripened green tomatoes.[1][2] Chemically, it is classified as a spirosolane-type steroidal alkaloid.[1][3] The core structure is a C27 steroid skeleton featuring a substituted spiroketal amine moiety.
The fundamental structure of tomatidine is derived from cholesterol.[3][4] It is a 3-beta-hydroxy steroid, meaning a hydroxyl group is attached at the C-3 position of the steroid's A-ring.[5] The defining feature is the oxa-azaspirodecane (spirosolane) side chain attached at C-17.
Key Structural and Chemical Properties:
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Molar Mass: 415.662 g·mol⁻¹[6]
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IUPAC Name: (1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-piperidine]-16-ol[5]
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Classification: Azaspiro compound, Oxaspiro compound, 3beta-hydroxy steroid.[5]
The nitrogen atom in the spirosolane ring system makes tomatidine a basic compound.[7] This property is crucial for its extraction and biological interactions. In acidic conditions, the nitrogen can be protonated, forming the tomatidine(1+) conjugate acid.[8][9]
Quantitative Biological and Physicochemical Data
The following table summarizes key quantitative data related to tomatidine's biological activity and physical properties.
| Parameter | Value | Context / Assay | Reference |
| EC₅₀ | < 300 nM | Stimulation of myotube hypertrophy in mouse C2C12 cells. | [10] |
| Enzyme Inhibition | 84.2% inhibition | Inhibition of acid sphingomyelinase activity at a 10 mM concentration. | [1] |
| Antibacterial Activity (MIC) | 0.12 µg/mL | Minimum Inhibitory Concentration against pathogenic S. aureus variants from cystic fibrosis. | [1] |
| Antibacterial Activity (MIC) | > 16 µg/mL | Minimum Inhibitory Concentration against normal strains of S. aureus. | [1] |
| Acute Toxicity (LD₅₀) | ~500 mg/kg bw | Equivalent tomatidine dose from a single oral administration in mice. | [11] |
| Sub-chronic Toxicity (NOAEL) | ~80 mg/kg bw | No-Observed-Adverse-Effect Level equivalent tomatidine dose from a 90-day repeated-dose study in mice. | [11] |
| Extraction Yield | 2.44% | Percentage of total alkaloid-steroid extracted from fresh tomatoes using chloroform. | [12] |
| Aqueous Solubility | pH-dependent | Solubility of α-tomatine (the glycoside) is 6 mM at pH 5 but drops to 0.04 mM at pH 7. | [7] |
Signaling Pathways Involving Tomatidine
Tomatidine has been shown to modulate several key cellular signaling pathways, which are visualized below.
Biosynthesis of Tomatidine from Cholesterol
Tomatidine is an intermediate in the biosynthesis of the glycoalkaloid α-tomatine in tomatoes. The pathway begins with cholesterol and involves a series of enzymatic reactions catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes to form the characteristic spirosolane structure.[13]
Caption: Biosynthesis of tomatidine and α-tomatine from cholesterol.
Activation of mTORC1 Signaling for Muscle Anabolism
Tomatidine promotes skeletal muscle anabolism and hypertrophy by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][10] This leads to increased protein synthesis and mitochondrial biogenesis.[10] The effect is blocked by the mTORC1 inhibitor rapamycin.[10][14]
Caption: Tomatidine activates mTORC1 signaling to promote muscle growth.
Anti-inflammatory Signaling via NF-κB and JNK Inhibition
Tomatidine exhibits anti-inflammatory properties by suppressing NF-κB signaling in macrophages stimulated by lipopolysaccharides (LPS).[1] This action blocks the induced expression of inflammatory mediators like iNOS and COX-2.[1] It also acts by blocking JNK signaling.[15]
Caption: Tomatidine's anti-inflammatory mechanism via NF-κB/JNK inhibition.
Activation of Nrf2 Antioxidant Pathway
Recent studies show that tomatidine can alleviate intervertebral disc degeneration by mitigating oxidative stress.[16] It achieves this by activating the Nrf2/HO-1/GPX4 signaling pathway, a key cellular antioxidant mechanism.[16]
Caption: Tomatidine activates the Nrf2 antioxidant pathway.
Experimental Protocols
Extraction of Tomatidine from Tomato Plant Material
Method 1: Solvent Maceration and Partitioning [12][17] This protocol is suitable for isolating tomatidine for subsequent analysis or purification.
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Preparation: Fresh tomato plant material (e.g., green fruits, leaves, stems) is cut into small pieces.[12] For some applications, the material is steamed (120°C for 30 min) to deactivate enzymes.[12]
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Maceration: The prepared material is soaked for 3 days in a non-polar or semi-polar solvent such as chloroform, petroleum ether, or 60-80% methanol.[12][17] A solid-to-liquid ratio of 1:5 to 1:8 (w/v) is recommended.[17]
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Filtration & Concentration: The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.
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Purification (Resin Chromatography): The concentrated liquid is pH-adjusted and loaded onto a weak acid cation exchange or macroporous resin column.[17]
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Washing & Elution: The column is washed with deionized water until neutral. Tomatidine is then eluted with an alkali-methanol solution.[17]
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Final Isolation: The eluent is concentrated, and the aqueous residue is extracted with chloroform. The chloroform is concentrated to a small volume and refrigerated to induce crystallization. The resulting crystals are dried to yield the tomatidine product.[17]
Method 2: High-Throughput UHPLC-MS/MS Extraction [18] This rapid method is designed for the quantitative analysis of tomatidine and other glycoalkaloids.
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Sample Preparation: Lyophilized and homogenized tomato tissue is weighed into a 2 mL tube.
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Extraction: An extraction solution (e.g., 50% aqueous methanol) containing internal standards is added. Samples are vortexed and sonicated for 10 minutes in a water bath.
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Centrifugation: Samples are centrifuged at high speed (e.g., 21,100 x g) for 10 minutes at 4°C.
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Analysis: The supernatant is transferred to an autosampler vial for direct injection into the UHPLC-MS/MS system. This method achieves ~93% recovery for tomatidine.[18]
Quantification by UHPLC-MS/MS
This protocol provides a sensitive and robust method for quantifying tomatidine.[18]
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System: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).
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Column: A suitable C18 reversed-phase column.
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Mobile Phase:
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Solvent A: Water + 0.1% (v/v) formic acid
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Solvent B: Acetonitrile + 0.1% (v/v) formic acid
-
-
Flow Rate: 0.4 mL/min.
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Gradient Elution: A multi-step gradient is employed, starting from 5% Solvent B, increasing to 85% B over approximately 7 minutes, holding, and then re-equilibrating.[18]
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Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM) for specific quantification of tomatidine and internal standards. Key parameters like desolvation temperature (~500°C) and gas flow (~1000 L/hr) should be optimized.[18]
In Vitro mTORC1 Signaling Assay
This workflow is used to determine if tomatidine activates mTORC1 signaling in muscle cells.[10][14]
Caption: Experimental workflow to assess tomatidine's effect on mTORC1 signaling.
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Cell Culture: Mouse C2C12 or primary human skeletal myotubes are cultured to differentiation.
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Treatment: Cells are incubated with vehicle (e.g., 0.1% DMSO) or tomatidine (e.g., 1 µM) for a specified time (e.g., 1 hour for phosphorylation events, 24-48 hours for growth assays).[10]
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Protein Analysis (Immunoblotting): Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated S6K (a key mTORC1 substrate) and total S6K.[10][14]
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Protein Synthesis Measurement: Cells are treated with tomatidine for a longer period (e.g., 30 hours) before a short incubation with puromycin. Protein synthesis rates are quantified by measuring puromycin incorporation into newly synthesized proteins via immunoblotting.[10][14]
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Gene Expression Analysis (qPCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is performed to measure the relative mRNA levels of anabolic genes like IGF1 and PGC-1α1.[10]
References
- 1. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tomatidine | C27H45NO2 | CID 65576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tomatidine - Wikipedia [en.wikipedia.org]
- 7. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]
- 8. Tomatine - Wikipedia [en.wikipedia.org]
- 9. Tomatidine(1+) | C27H46NO2+ | CID 155289490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Tomatidine Alleviates Intervertebral Disc Degeneration by Activating the Nrf2/HO-1/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 18. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
